molecular formula C23H24F3N3O2 B1677218 2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one CAS No. 1167574-41-5

2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one

Cat. No. B1677218
M. Wt: 431.4 g/mol
InChI Key: DDDZBLNULGDPGA-UHFFFAOYSA-N
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Description

The compound “2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one” is a chemical compound that can be used for pharmaceutical testing . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Anticancer Research

Quinazolin-4-one derivatives, like the one mentioned, have been explored for their anticancer properties. In particular, studies have shown that these compounds possess significant potential in inhibiting growth factor receptors, which are key targets in cancer treatment. For example, a novel diarylurea EGFR inhibitor (ZCJ14), structurally similar to the compound , displayed potent anticancer effects and was subject to a pharmacokinetic study in rat plasma (Zuo, Cheng, Liu, Feng, Cao, & Zhang, 2020).

Analgesic and Anti-Inflammatory Applications

Compounds with quinazolin-4-one moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, testing their efficacy in mice and rats. These derivatives showed potent activities, highlighting the potential of quinazolin-4-one derivatives in pain and inflammation management (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Antiviral and Antimicrobial Properties

Some studies have reported the antiviral and antimicrobial properties of quinazolin-4-one derivatives. These compounds have been synthesized and tested against various pathogens, demonstrating significant activity. For instance, novel pyrazole–quinazolinone hybrid analogs were synthesized and showed excellent antitubercular activity (Pandit & Dodiya, 2012).

Antioxidant Capabilities

Quinazolin-4-one derivatives have also been explored for their antioxidant properties. In a study, several derivatives were synthesized and evaluated for their potential as antioxidants. The findings indicated that some of these compounds demonstrated excellent scavenging capacity against radicals, suggesting their use as antioxidants (Al-azawi, 2016).

Future Directions

The compound could potentially be further studied for its pharmaceutical applications, given the wide use of pyrrolidine derivatives in medicinal chemistry .

properties

IUPAC Name

2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O2/c1-16-27-20-7-4-6-19(23(24,25)26)21(20)22(30)29(16)17-8-10-18(11-9-17)31-15-5-14-28-12-2-3-13-28/h4,6-11H,2-3,5,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDZBLNULGDPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151492
Record name MK-0249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one

CAS RN

1167574-41-5
Record name MK-0249
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1167574415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0249
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-0249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0249
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF50235Q04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Ghamari, O Zarei, JA Arias-Montaño, D Reiner… - Pharmacology & …, 2019 - Elsevier
Since the discovery of the histamine H 3 receptor in 1983, tremendous advances in the pharmacological aspects of H 3 receptor antagonists/inverse agonists have been accomplished …
Number of citations: 59 www.sciencedirect.com
S Singh, SK Rajput - International Journal of Pharmaceutical Sciences and …, 2015 - Citeseer
The histamine H3 receptor is an G protein-coupled receptor that regulates neurotransmission in the central nervous system and plays a major role in cognitive and homeostatic functions…
Number of citations: 3 citeseerx.ist.psu.edu

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